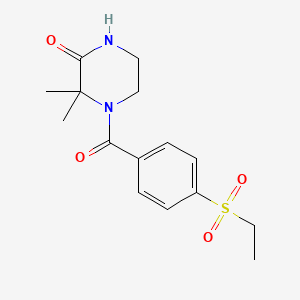

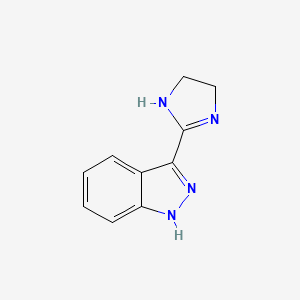

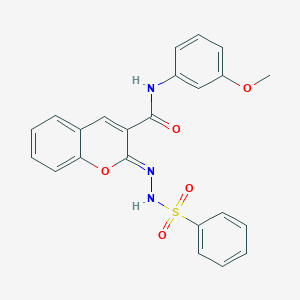

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole” is a chemical compound with the molecular formula C9H10N2O . It is used in proteomics research . The compound is also known to be a reactant for oxidative aromatization reactions of imidazolines .

Chemical Reactions Analysis

The compound is known to be a reactant for oxidative aromatization reactions of imidazolines . More specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 197-201 °C . It has a molecular weight of 162.19 .Applications De Recherche Scientifique

Imidazoline Receptor Ligands

A study by Sączewski et al. (2003) highlights the use of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles as selective imidazoline I(2) receptor ligands. They examined various substituted indazoles for their affinity to imidazoline I(2) receptors and alpha(2)-adrenergic receptors. A specific compound, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, showed significant selectivity for the imidazoline I(2) receptors.

Synthesis Mechanism and NMR Analysis

Sa̧czewski et al. (2001) conducted a study on the synthesis of 2-(4,5-dihydroimidazol-2-yl)-1H-indazole, a structure similar to potent imidazoline I2 receptor agonists, using carbon disulfide promoted reactions. They also used ab initio MO calculations to understand the mechanism and confirmed the structure of the synthesized compound through NMR spectroscopy and X-ray analysis (Sa̧czewski et al., 2001).

Pharmacological Properties of Fluorinated Derivatives

Wasilewska et al. (2014) explored the influence of fluorination on the pharmacological properties of indazole ring compounds, such as 1-[(imidazolidin-2-yl)imino]-1H-indazole. The study discovered that fluorination reduced binding affinity and α2-AR/I1 imidazoline binding site selectivity in the compounds. Additionally, the cardiovascular properties of these fluorinated derivatives were evaluated for their potential use in PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Circulatory Effects in Rats

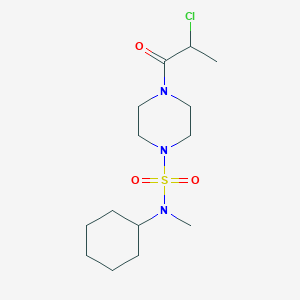

Boblewski et al. (2016) studied the circulatory effects of TCS-80, a new imidazoline compound structurally similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, in rats. They found that TCS-80 exhibits a high affinity to I1-imidazoline receptors and low α2/I1 selectivity ratio, indicating potential for understanding the cardiovascular effects mediated through α2-adrenergic and I1-imidazoline receptors (Boblewski et al., 2016).

Energetic Salts Synthesis

Srinivas et al. (2014) synthesized nitrogen-rich molecules, including 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, for potential applications in nitrogen-rich gas generators. They examined the physicochemical properties of these compounds, focusing on their energetic characteristics and potential applications in explosives and propellants (Srinivas et al., 2014).

Anticancer Chemotherapy

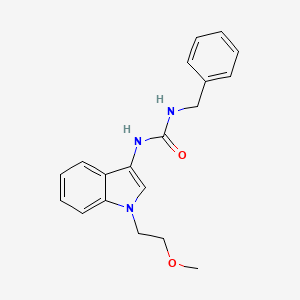

Groessl et al. (2007) investigated the azole ligand variations in ruthenium complexes for anticancer chemotherapy, including compounds with structures similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. They evaluated these complexes for their stability, protein binding, redox potentials, and antiproliferative activity, providing insights into the potential use of these compounds in cancer treatment (Groessl et al., 2007).

Propriétés

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-8-7(3-1)9(14-13-8)10-11-5-6-12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHWNKILOXEEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)

![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)

![Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate](/img/structure/B2568386.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2568388.png)